Majucin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

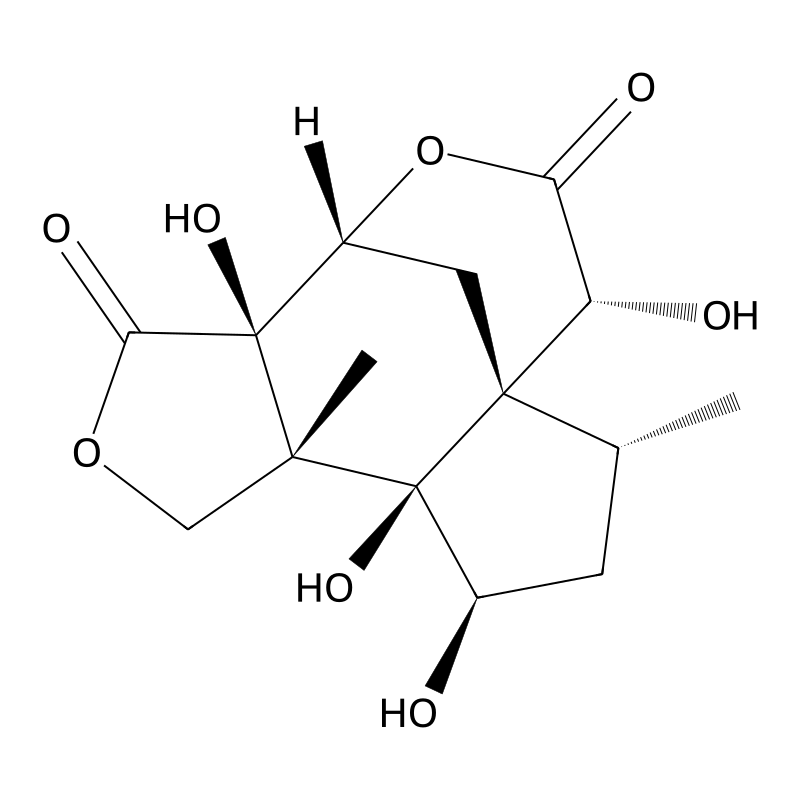

Majucin is a complex sesquiterpene compound primarily derived from members of the Illicium genus, particularly Illicium merrillianum and Illicium jiadifengpi. It belongs to the seco-prezizaane family of sesquiterpenes, characterized by a unique polycyclic structure that includes multiple stereocenters. The molecular formula of majucin is , and it features a distinctive lactone ring, contributing to its biological activity and chemical reactivity. The compound has garnered attention for its potential neuroprotective properties and other pharmacological activities, making it a subject of interest in medicinal chemistry and natural product research .

- Oxidation: Utilizing reagents such as osmium tetroxide for selective functionalization of C–H bonds.

- Esterification: Formation of ester bonds through reactions involving alcohols and acids.

- Cleavage: Specific bond ruptures (e.g., C6-C7 bond) that enable structural rearrangements necessary for obtaining majucin from precursors .

Majucin exhibits significant biological activities, particularly in neuroprotection. Research indicates that it promotes neurite outgrowth and supports neuronal survival, likely through interactions with neurotrophic factors such as nerve growth factor. These properties suggest potential therapeutic applications in neurodegenerative diseases. Additionally, majucin's structural features contribute to its pharmacological profile, influencing its interaction with biological targets .

The synthesis of majucin has been accomplished through several methods:

- Total Synthesis via Oxidation: The most notable method involves the total synthesis from (+)-cedrol using a series of oxidation steps. This approach allows for high yields and the generation of structurally complex derivatives.

- Alternative Synthetic Routes: Other methods may involve different starting materials or catalytic systems to achieve the desired structural transformations while minimizing by-products .

Majucin's applications are primarily in the fields of pharmacology and medicinal chemistry due to its neuroprotective properties. Potential applications include:

- Neuroprotective Agents: Development of drugs targeting neurodegenerative conditions.

- Natural Product Research: Exploration in phytochemistry for new compounds with therapeutic benefits.

- Chemical Synthesis: As a model compound for studying complex organic synthesis techniques and methodologies .

Interaction studies have focused on majucin's ability to modulate biological pathways related to neuronal health. These studies often investigate how majucin interacts with receptors involved in neuronal signaling and survival. For instance:

- Neurotrophic Factor Interaction: Studies have shown that majucin can influence the activity of nerve growth factor, suggesting mechanisms by which it may exert its neuroprotective effects.

- Structure-Activity Relationship (SAR): Investigations into how variations in majucin's structure affect its biological activity are ongoing, providing insights into optimizing its therapeutic potential .

Similar Compounds

Majucin is part of a broader family of sesquiterpenes with similar structural features. Some comparable compounds include:

- Jiadifenoxolane A: A closely related compound synthesized alongside majucin, sharing similar bioactivity.

- Illicium Sesquiterpenes: Other members from the Illicium genus that exhibit varying degrees of biological activity.

- Anisatin: A compound known for its neurotoxic effects but structurally related to majucin.

Comparison TableCompound Structural Features Biological Activity Majucin Seco-prezizaane framework Neuroprotective Jiadifenoxolane A Similar polycyclic structure Neurotrophic effects Anisatin Lactone ring present Neurotoxic

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Majucin | Seco-prezizaane framework | Neuroprotective |

| Jiadifenoxolane A | Similar polycyclic structure | Neurotrophic effects |

| Anisatin | Lactone ring present | Neurotoxic |

Majucin stands out due to its specific neuroprotective properties and unique synthetic pathways that differentiate it from other sesquiterpenes in terms of both structure and function .

Total Synthesis Approaches

First Total Synthesis by Maimone

The first successful total synthesis of majucin was achieved by Maimone and coworkers in 2017, representing a landmark accomplishment in sesquiterpene synthesis [1] [2]. Their groundbreaking approach utilized the abundant terpene (+)-cedrol as the starting material, establishing a novel oxidative synthetic strategy that would influence subsequent work in the field [1] [2] [3].

The Maimone synthesis represents a paradigm shift in complex natural product synthesis, employing site-selective aliphatic carbon-hydrogen bond oxidation reactions as the cornerstone methodology [1] [2]. This approach delivered both (−)-majucin and (−)-jiadifenoxolane A in 14 and 15 steps respectively, with overall yields of 2.2% and 2.0% [1] [2] [3]. Remarkably, the synthesis also provided formal access to other majucin-type sesquiterpenes including (−)-jiadifenolide, (−)-jiadifenin, and (−)-(1R,10S)-2-oxo-3,4-dehydroxyneomajucin along the synthetic pathway [1] [2].

The strategic use of (+)-cedrol, available at approximately $0.05 United States dollars per gram, demonstrated the economic viability of the approach while highlighting the potential of renewable feedstock utilization in complex molecule synthesis [1] [2]. During the synthesis, a total of 13 oxidation reactions were employed, though 3 reduction steps were necessary for oxidation state and stereochemical adjustments, illustrating both the power and limitations of oxidative synthetic strategies [1] [2].

Synthetic Routes from Renewable Feedstocks

The utilization of renewable feedstocks in majucin synthesis represents an important trend toward sustainable synthetic chemistry [4] [5]. Beyond the Maimone approach using (+)-cedrol, alternative renewable starting materials have been explored, with (R)-(+)-pulegone emerging as another viable option [6] [7].

The Gademann group developed synthetic studies toward majucin using (R)-(+)-pulegone as the starting material [6] [7]. Their approach achieved a 16-step synthesis to a key intermediate with an overall yield of 1.3% [6]. The pulegone-based strategy utilized established transformations including Robinson annulation reactions and demonstrated the feasibility of accessing majucin-type frameworks from different terpene scaffolds [7].

The availability and renewable nature of these feedstocks make them particularly attractive for large-scale synthesis considerations. Cedar wood oils, the source of cedrol, are obtained through fractional distillation followed by recrystallization, representing a well-established industrial process [8]. Similarly, pulegone is readily available from pennyroyal oil and other Mentha species, providing commercial accessibility [9].

Key Synthetic Methodologies

Carbon-Hydrogen Functionalization Strategies

Carbon-hydrogen functionalization serves as the central strategy in modern majucin synthesis, enabling the direct conversion of unreactive carbon-hydrogen bonds into functional groups with high site selectivity [1] [2] [10]. The Maimone synthesis exemplified this approach through multiple strategic carbon-hydrogen oxidations that constructed the complex majucin framework [1] [2].

The most significant carbon-hydrogen functionalization employed Suárez oxidation conditions (iodine, phenyliodine diacetate, visible light irradiation) to oxidize the carbon-4 methine position [1] [2]. This transformation achieved exceptional yields of 93% due to the close spatial proximity of a secondary hydroxyl group to the ring junction carbon-4 methine [1] [2]. The success of this reaction contrasted favorably with previous iron-catalyzed approaches that suffered from low yields and complex reaction mixtures [1] [2].

A second crucial carbon-hydrogen functionalization involved the exhaustive oxidation of the cedrol carbon-12 methyl group using anhydrous Riley oxidation conditions [1] [2]. This remarkable transformation achieved quadruple oxidation of all carbon-hydrogen bonds alpha to the ketone group in a single step using selenium dioxide, molecular sieves, and elevated temperature [1] [2]. The intermediate carboxylic acid was methylated using potassium carbonate and dimethyl sulfate to facilitate product handling and purification [1] [2].

Additional carbon-hydrogen functionalizations included ruthenium-mediated triple oxidation reactions that accomplished carbon-carbon bond cleavage and lactone formation [1] [2]. These transformations demonstrated the power of site-selective oxidations to achieve complex structural rearrangements that would be difficult to accomplish through traditional functional group manipulations [1] [2] [11].

Oxidation Chemistry in Majucin Synthesis

Oxidation chemistry represents the dominant strategic element in majucin synthesis, with the Maimone approach employing 10 net oxidations to achieve the target structure [1] [2]. The oxidative transformations can be categorized into several distinct types, each serving specific synthetic objectives [1] [2].

Riley oxidation using selenium dioxide emerged as a particularly powerful methodology for methyl group oxidation [1] [2] [12]. The mechanism involves electrophilic attack by selenium dioxide on the enol tautomer, followed by rearrangement and water elimination to generate the oxidized product [12]. In the majucin synthesis, this methodology achieved the remarkable quadruple oxidation of all carbon-hydrogen bonds adjacent to the ketone functionality [1] [2].

Ruthenium-mediated oxidations using in situ generated ruthenium tetroxide (ruthenium trichloride hydrate, potassium bromate) accomplished multiple bond formations and cleavages simultaneously [1] [2]. These transformations achieved carbon-carbon bond scission of the carbon-6/carbon-11 position while installing the requisite lactone functionality [1] [2]. The clean nature of these triple oxidation reactions highlighted the synthetic utility of high-oxidation-state ruthenium species [1] [2].

Molybdenum-based oxidations using molybdenum oxoperhydrophthalic acid complex provided an alternative to Davis oxaziridine for alpha-hydroxylation of delta-lactones [1] [2]. This methodology offered improved product isolation and avoided the problematic byproduct removal associated with oxaziridine reagents [1] [2]. The clean reactivity profile made molybdenum-based oxidants particularly attractive for late-stage functionalization [1] [2].

Stereoselective Synthesis Techniques

Stereoselective synthesis techniques play a crucial role in majucin construction, given the molecule's multiple stereogenic centers and rigid polycyclic framework [1] [2]. The Maimone synthesis employed several key stereoselective transformations to establish the correct three-dimensional structure [1] [2].

Directed reduction using tetramethylammonium triacetoxyborohydride provided excellent stereocontrol in the conversion of alpha-ketol intermediates to the corresponding diols [1] [2]. This transformation proceeded with essentially complete diastereoselectivity, generating the desired stereochemistry in a single operation [1] [2]. The high selectivity arose from the directing effects of neighboring functional groups that controlled the approach of the reducing agent [1] [2].

Ruthenium-catalyzed epimerization using Hartwig's transfer hydrogenation methodology enabled stereochemical correction at challenging positions [1] [2]. The catalyst system [ruthenium bis(triethylphosphine)hexakis(triflate)][triflate] in combination with isopropanol achieved clean epimerization of hydroxy lactone intermediates with 75% yield [1] [2]. This transformation proved essential for accessing the correct stereochemistry required for majucin completion [1] [2].

Osmium-catalyzed dihydroxylation represented the final stereoselective transformation in the synthesis [1] [2]. While standard osmium tetroxide conditions proved unreactive, the use of precomplexed osmium tetroxide with tetramethylethylenediamine ultimately provided the desired dihydroxylation with 61% yield [1] [2]. The complexed reagent system enhanced reactivity while maintaining the requisite stereoselectivity for majucin formation [1] [2].

Semisynthetic Modifications

Hydroxyl Group Modifications

Hydroxyl group modifications represent a primary focus of majucin semisynthetic studies, particularly targeting the carbon-3 and carbon-6 positions [13]. Extensive structure-activity relationship investigations have demonstrated that these positions are critical for biological activity and provide opportunities for therapeutic optimization [13].

A comprehensive study involving 39 neomajucin and majucin-based esters was conducted to evaluate the impact of hydroxyl group derivatization [13]. The modifications included various acyl substituents with different chain lengths, branching patterns, and electronic properties [13]. Several derivatives including compounds 1a, 1j, 1r, 2b, 2d, 3a, 3b, 3d, and 3h displayed enhanced neurite outgrowth-promoting activity compared to their precursor molecules [13].

The structure-activity relationships revealed that carbon-3 and carbon-6 modifications are crucial for maintaining or enhancing biological activity [13]. Compound 1a demonstrated particularly promising neuroprotective effects against 1-methyl-4-phenylpyridinium-induced damage in PC12 cells [13]. Additionally, compounds 1a and 3a exhibited minimal cytotoxicity toward normal human H9C2 cardiac cells, suggesting favorable therapeutic windows [13].

The hydroxyl group modification studies also revealed interesting insights into the pharmacophoric requirements of majucin-type compounds [13]. The preservation of specific stereochemical relationships appeared essential for activity, while certain positions tolerated structural variation without significant loss of biological function [13].

Lactone Ring Modifications

Lactone ring modifications constitute another important area of majucin semisynthetic investigation, focusing on the conversion between gamma-lactone and delta-lactone systems [1] [2]. These transformations significantly impact both the structural framework and biological activity profiles of majucin derivatives [1] [2].

The conversion of jiadifenolide-type gamma-lactone ring systems to delta-lactone systems was achieved through acid-catalyzed rearrangement using para-toluenesulfonic acid in n-butanol under reflux conditions [1] [2]. This transformation unveiled trisubstituted alkene-containing intermediates in 71% yield, providing access to different majucin-type frameworks [1] [2].

The lactone ring modifications enabled access to multiple natural product targets from common intermediates [1] [2]. The delta-lactone intermediates served as precursors to (−)-(1R,10S)-2-oxo-3,4-dehydroxyneomajucin and (−)-jiadifenin through established synthetic sequences [1] [2]. This versatility demonstrated the strategic value of lactone ring interconversion in synthetic planning [1] [2].

Ring size effects on neurotrophic activity have been observed, with gamma-lactone and delta-lactone systems displaying different biological profiles [1] [2]. The structural differences arising from ring size variation influence molecular conformation and consequently affect receptor binding and biological activity [1] [2].

Structure-Activity Relationship Studies

Structure-activity relationship studies of majucin and related compounds have provided crucial insights into the molecular features responsible for neurotrophic activity [13]. These investigations have identified key structural elements required for biological function while highlighting positions amenable to modification [13].

The neurotrophic activity of majucin-type compounds appears to depend on specific structural features including the polycyclic framework, stereochemistry at key positions, and functional group placement [13]. Studies have shown that modifications at certain positions can enhance activity beyond that of the natural products, suggesting opportunities for therapeutic development [13].

Systematic variation of functional groups has revealed that certain positions tolerate modification while others are essential for activity [13]. The carbon-10 position appears particularly sensitive to structural changes, with substitution patterns significantly affecting bioactivity [13]. In contrast, some positions show greater tolerance for modification, providing opportunities for pharmaceutical optimization [13].

The structure-activity investigations have also explored the relationship between majucin derivatives and their ability to enhance nerve growth factor activity [13]. Several synthetic analogs demonstrated potent enhancement of neurotrophic factor signaling, suggesting potential applications in neurodegenerative disease treatment [13]. The identification of simplified analogs with retained or enhanced activity provides promising leads for drug development programs [13].

| Synthetic Route | Starting Material | Total Steps | Overall Yield | Key Innovation | Status |

|---|---|---|---|---|---|

| Maimone Approach | (+)-Cedrol | 14 steps (majucin), 15 steps (jiadifenoxolane A) | 2.2% (majucin), 2.0% (jiadifenoxolane A) | Site-selective C-H oxidation | First total synthesis |

| Gademann Approach (partial) | (R)-(+)-Pulegone | 16 steps (intermediate) | 1.3% (16-step intermediate) | Enantioselective approach | Synthetic studies |

| Various Approaches | Various | Variable | Variable | Diverse methodologies | Literature reports |

| Oxidation Type | Reagent System | Target Position | Yield | Selectivity |

|---|---|---|---|---|

| Suárez C-H Oxidation | I₂, PhI(OAc)₂, hν | C-4 methine position | 93% | Exceptionally high |

| Riley Oxidation | SeO₂, 4 Å MS, Δ | C-12 methyl group (all C-H bonds) | 50% (over 2 steps) | Quadruple oxidation |

| Ruthenium-Mediated Oxidation | RuCl₃·xH₂O, KBrO₃ | C-6/C-11 bond cleavage | Clean triple oxidation | Remarkable selectivity |

| Molybdenum Oxidation | MoOPH | δ-lactone α-hydroxylation | Clean isolation | Alternative to Davis oxaziridine |

| Osmium Dihydroxylation | OsO₄·TMEDA | Final dihydroxylation | 61% | Stereoselective |

| Iron-Catalyzed C-H Hydroxylation | Fe-catalyst systems | Various positions | Variable/low | Site-selective |

| Modification Type | Target Positions | Number of Derivatives | Activity Enhancement | Key Findings |

|---|---|---|---|---|

| Hydroxyl Group Modifications | C-3, C-6 hydroxyl groups | 39 neomajucin/majucin esters | Several compounds (1a, 1j, 1r, 2b, 2d, 3a, 3b, 3d, 3h) | C-3 and C-6 modifications crucial |

| Lactone Ring Modifications | γ-lactone to δ-lactone conversion | Multiple ring systems | Conversion affects bioactivity | Ring size affects neurotrophic activity |

| Ester Derivatives | Various acyl substituents | Various chain lengths | Structure-dependent | Acyl chain length influences activity |

| Stereochemical Variants | Different stereoisomers | Multiple configurations | Configuration-dependent | Stereochemistry critical for activity |

| Feedstock | Source | Availability | Advantages | Applications in Majucin Synthesis |

|---|---|---|---|---|

| (+)-Cedrol | Cedar wood oils, fractional distillation | Abundant, ~$0.05 USD/gram | Chiral pool starting material, renewable | Maimone total synthesis |

| (R)-(+)-Pulegone | Pennyroyal oil, Mentha pulegium | Commercial availability | Enantiopure, established chemistry | Gademann synthetic studies |

| Other Terpenes | Various plant sources | Variable availability | Diverse structural frameworks | Alternative approaches |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Trzoss L, Xu J, Lacoske MH, Theodorakis EA. Synthesis of the tetracyclic core of Illicium sesquiterpenes using an organocatalyzed asymmetric Robinson annulation. Beilstein J Org Chem. 2013 Jun 12;9:1135-40. doi: 10.3762/bjoc.9.126. Print 2013. PubMed PMID: 23843905; PubMed Central PMCID: PMC3701413.

3: Yokoyama R, Huang JM, Yang CS, Fukuyama Y. New seco-prezizaane-type sesquiterpenes, jiadifenin with neurotrophic activity and 1,2-dehydroneomajucin from Illicium jiadifengpi. J Nat Prod. 2002 Apr;65(4):527-31. PubMed PMID: 11975494.

4: Trzoss L, Xu J, Lacoske MH, Mobley WC, Theodorakis EA. Illicium sesquiterpenes: divergent synthetic strategy and neurotrophic activity studies. Chemistry. 2013 May 10;19(20):6398-408. doi: 10.1002/chem.201300198. Epub 2013 Mar 22. PubMed PMID: 23526661; PubMed Central PMCID: PMC3875175.

5: Ma HJ, Ma CH, Huang JM. [Two new sesquiterpene lactones from the pericarp of Illicium macranthum]. Yao Xue Xue Bao. 2010 Mar;45(3):330-3. Chinese. PubMed PMID: 21351509.